(S)-3-hydroxy-L-glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Weight |
131.13 |
|---|---|
IUPAC Name |
(2S,3S)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1 |
SMILES |
C(C(C(C(=O)O)N)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S 3 Hydroxy L Glutamic Acid
Stereoselective Synthesis Approaches
The precise control of stereochemistry is paramount in the synthesis of (S)-3-hydroxy-L-glutamic acid. Researchers have developed several key strategies to achieve the desired (2S, 3S) configuration.
Chiral Auxiliary Strategies for this compound Synthesis
Chiral auxiliaries are instrumental in stereoselective synthesis, temporarily imparting chirality to a substrate to direct the formation of a specific stereoisomer. ankara.edu.tr In the context of synthesizing glutamic acid analogs, chiral auxiliaries such as (R)-α-phenylglycinol and Ellman's sulfinamide have been effectively employed. nih.gov These auxiliaries guide the stereochemical outcome of key bond-forming reactions, after which they are cleaved to yield the enantiomerically enriched target molecule. For instance, the Strecker reaction, which forms an α-amino nitrile, can be rendered highly diastereoselective by the use of a chiral amine auxiliary. nih.gov While not explicitly detailed for this compound in the provided context, this methodology is a cornerstone of asymmetric amino acid synthesis.
Another notable chiral auxiliary is pseudoephedrine, which can be used to direct the alkylation of enolates. wikipedia.org The pseudoephedrine amide is formed, and its inherent chirality, particularly the orientation of the methyl and hydroxyl groups, dictates the facial selectivity of the enolate, leading to a high degree of stereocontrol in the subsequent alkylation step. wikipedia.org
| Chiral Auxiliary | Typical Application | Key Feature |
| (R)-α-phenylglycinol | Strecker reaction for amino acid synthesis | Directs the addition of cyanide to an imine. nih.gov |
| Ellman's sulfinamide | Strecker reaction and synthesis of chiral amines | Forms chiral N-sulfinyl imines that direct nucleophilic addition. nih.govwikipedia.org |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives | Forms a chiral amide that directs the approach of electrophiles. wikipedia.orgnih.gov |
| Oxazolidinones | Aldol (B89426) reactions, alkylations | The substituents on the oxazolidinone ring control the stereochemistry of enolate reactions. wikipedia.org |
Asymmetric Catalysis in this compound Production
Asymmetric catalysis offers an elegant and atom-economical approach to chiral synthesis. This strategy employs a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. While direct examples of asymmetric catalysis for the production of this compound are not extensively detailed in the provided search results, the principles are widely applicable. For instance, metal-catalyzed asymmetric hydrogenations or hydroxylations of suitable precursors are powerful tools. nih.gov
Hydroxamic acids, for example, have been developed as chiral ligands for a variety of metal-catalyzed asymmetric reactions, including epoxidations. nih.gov The design of C2-symmetric bis-hydroxamic acids has led to highly active and stereoselective catalysts for the epoxidation of allylic and homoallylic alcohols. nih.gov Such a strategy could conceivably be adapted to introduce the hydroxyl group at the C3 position of a glutamic acid precursor with high enantioselectivity.
Chemoenzymatic Synthesis Routes for this compound
Chemoenzymatic synthesis harnesses the high selectivity of enzymes for key transformations within a chemical synthesis sequence. This approach is particularly powerful for the synthesis of complex chiral molecules like γ-hydroxy-α-amino acids. nih.govacs.org
A notable chemoenzymatic strategy involves a tandem aldol addition-transamination reaction. nih.govacs.org In this one-pot, two-step process, an aldolase, such as trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA), catalyzes the enantioselective aldol addition of pyruvate to an aldehyde. nih.govacs.org This step establishes the chiral center at the hydroxyl-bearing carbon. The resulting 4-hydroxy-2-oxo acid is then subjected to enantioselective amination using a transaminase to install the amino group with the desired stereochemistry. nih.gov Different transamination systems can be employed, utilizing various amine donors and enzymes to optimize the reaction. nih.gov
Another chemoenzymatic approach involves the use of lipases for the enantioselective acetylation of a prochiral 1,3-diol, which serves as a key intermediate in the synthesis of (S)-(hydroxymethyl)glutamic acid, a related compound. nih.gov This enzymatic desymmetrization effectively creates the desired stereochemistry.
| Enzymatic Step | Enzyme(s) | Role in Synthesis |
| Aldol Addition | trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) | Catalyzes the enantioselective formation of a 4-hydroxy-2-oxo acid intermediate. nih.govacs.org |
| Transamination | S-selective transaminases (e.g., from E. coli) | Enantioselectively converts the 2-oxo group to an amino group. nih.gov |
| Enantioselective Acetylation | Lipase TL | Desymmetrization of a prochiral 1,3-diol intermediate. nih.gov |
| γ-Selective Hydrolysis | Lipases or esterases | Can be used for the selective hydrolysis of dibenzyl L-glutamate to yield the desired mono-ester. frontiersin.org |
Multistep Total Synthesis Paradigms
The total synthesis of this compound and its derivatives often involves intricate multistep sequences starting from readily available chiral precursors.
Retrosynthetic Analysis for Complex this compound Architectures
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, a common retrosynthetic disconnection would involve breaking the C-N and C-C bonds to reveal simpler, often chiral, starting materials.
A plausible retrosynthetic pathway could start by disconnecting the amino group, leading back to a chiral α-keto acid. This intermediate could then be further simplified by a retro-aldol reaction, revealing a simpler aldehyde and a pyruvate equivalent. This forward synthetic approach is mirrored in the chemoenzymatic routes discussed previously.
Alternatively, a chiral pool approach is often employed, starting from a readily available chiral molecule such as D-glucose. rsc.org In this strategy, the stereocenters of the starting material are strategically manipulated to become the stereocenters of the target molecule. For instance, the C3 and C4 hydroxyl groups of D-glucose can be envisioned as precursors to the amino and β-hydroxy groups of the target amino acid, respectively. rsc.org
Key Intermediates and Reaction Sequences in this compound Synthesis
Several key intermediates and reaction sequences are recurrent in the synthesis of hydroxyglutamic acids.
One common starting material from the chiral pool is (R)-Garner's aldehyde, derived from serine. beilstein-journals.orgnih.gov This aldehyde can undergo various carbon-carbon bond-forming reactions, such as aldol additions or the addition of organometallic reagents, to build the carbon skeleton of the target molecule. beilstein-journals.orgnih.gov Subsequent oxidation and deprotection steps then lead to the final product.
Another important strategy involves the use of chiral aziridines as intermediates. beilstein-journals.org The ring-opening of a chiral aziridine-2-carboxylate (B8329488) with a suitable nucleophile can introduce the C3 and C4 substituents with high stereocontrol.
In a synthesis starting from D-glucose, a key intermediate is a homologated methyl ester derived from an azido-D-glucofuranose derivative via an Arndt–Eistert reaction. rsc.org This intermediate contains the necessary carbon framework and stereochemistry, which is then further elaborated through a series of transformations including deprotection, oxidation, and functional group manipulations to yield the final (2S,3R)-3-hydroxy-L-glutamic acid. rsc.org
Derivatization Strategies for Research Probes
The presence of multiple functional groups—two carboxylic acids, one hydroxyl group, and one amino group—makes this compound a versatile scaffold for chemical modification. Derivatization of this molecule is crucial for creating tailored research probes to investigate biological systems, such as fluorescently tagged ligands for receptor binding studies or biotinylated derivatives for affinity purification.
Esterification and Amidation of this compound
Esterification and amidation reactions are fundamental for modifying the carboxyl groups of this compound. These modifications can alter the molecule's polarity, cell permeability, and binding affinity for specific targets. For instance, esterification of the carboxylic acid groups can yield compounds with altered pharmacokinetic properties.
Amidation, the formation of an amide bond, is another key strategy. This reaction is often employed to couple this compound to other molecules, such as fluorescent dyes or affinity tags like biotin. The formation of an amide bond typically requires the activation of the carboxylic acid, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with a primary amine on the molecule to be conjugated. nih.gov While direct examples for this compound are not abundant in readily available literature, the principles of amino acid chemistry are broadly applicable. For example, the amidation of glutamic acid with various amines is a well-established procedure in peptide synthesis and can be adapted for its hydroxylated counterpart.
Challenges in these derivatizations include the potential for side reactions, such as the formation of lactones, particularly when activating the carboxyl group. The presence of the hydroxyl group also adds a layer of complexity, necessitating careful selection of reaction conditions to avoid its unintended modification. nih.gov
Selective Functionalization of Hydroxyl and Carboxyl Groups
The trifunctional nature of this compound necessitates strategies for the selective functionalization of its hydroxyl and two distinct carboxyl groups to create precisely modified research probes. This is typically achieved through the use of orthogonal protecting groups, which can be selectively removed under different chemical conditions, allowing for the stepwise modification of the molecule. nih.gov
Common protecting groups for the amino group include Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). The carboxyl groups are often protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters. The hydroxyl group can be protected as a silyl (B83357) ether, for example, a tert-butyldimethylsilyl (TBDMS) ether, or as a benzyl ether.
The choice of protecting groups is critical and depends on the desired synthetic outcome. For instance, if selective modification of the γ-carboxyl group is desired, the α-carboxyl and amino groups can be protected, leaving the γ-carboxyl group free for reaction. A review of synthetic methods for hydroxyglutamic acids highlights various strategies employing protecting groups to achieve stereoselective synthesis, which can be adapted for selective functionalization. nih.gov
| Functional Group | Common Protecting Groups |
| α-Amino Group | Fmoc, Boc |
| α-Carboxyl Group | Methyl ester, Ethyl ester, Benzyl ester |
| γ-Carboxyl Group | Methyl ester, Ethyl ester, Benzyl ester |
| β-Hydroxyl Group | TBDMS ether, Benzyl ether |
Preparation of Labeled this compound for Tracer Studies
Isotopically labeled compounds are indispensable for a variety of biological studies, including metabolic pathway analysis, receptor binding assays, and in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of labeled this compound, for example with stable isotopes such as ¹³C or ¹⁵N, allows for its detection and quantification in complex biological matrices.
The synthesis of ¹⁵N-labeled L-glutamic acid has been achieved through the reductive amination of α-ketoglutarate using glutamate (B1630785) dehydrogenase with ¹⁵NH₄Cl as the nitrogen source. researchgate.net A similar enzymatic approach could potentially be adapted for the synthesis of ¹⁵N-labeled this compound.
For carbon labeling, ¹³C-labeled precursors can be incorporated during the chemical synthesis of the molecule. For instance, the asymmetric synthesis of L-[4-¹³C]glutamic acid has been reported, starting from [2-¹³C]acetate. electronicsandbooks.com This demonstrates the feasibility of introducing isotopic labels at specific positions within the carbon skeleton. While a specific synthesis for labeled this compound is not prominently detailed in the literature, established methods for labeling other amino acids provide a clear roadmap for its potential synthesis. nih.govchemscene.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including amino acid derivatives.
Solvent-Free and Aqueous Medium Approaches
One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. To this end, synthetic methods that can be conducted in water or under solvent-free conditions are highly desirable. Enzymatic syntheses of amino acids and their derivatives often offer a green alternative to traditional organic synthesis, as they are typically carried out in aqueous buffers under mild conditions. nih.gov
For example, the synthesis of various glutamate analogues has been demonstrated using aminotransferases in aqueous media. springernature.com Furthermore, enzymatic approaches for the production of β-hydroxy-α-amino acids have been developed, highlighting the potential for a biocatalytic route to this compound in an aqueous environment. nih.gov While a specific solvent-free synthesis for this compound is not widely reported, the exploration of solid-state reactions or mechanochemistry could offer future avenues for environmentally friendly production.
Atom Economy and Efficiency in Synthetic Pathways
Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. rsc.org A higher atom economy signifies a more efficient and less wasteful process.
The calculation of atom economy is a valuable tool for comparing different synthetic routes. For a given synthesis, the percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu
Biosynthetic Pathways and Enzymatic Mechanisms of S 3 Hydroxy L Glutamic Acid
Elucidation of Natural Biosynthesis Routes
The formation of (S)-3-hydroxy-L-glutamic acid in nature is primarily understood through the study of the biosynthesis of kutznerides, a family of antifungal and antimicrobial hexadepsipeptides. nih.govnih.gov The key transformation is the stereospecific hydroxylation of L-glutamic acid.
The central step in the biosynthesis of this compound is the direct hydroxylation of L-glutamic acid at its β-carbon (C3) position. This reaction introduces a hydroxyl group, converting the proteinogenic amino acid into its hydroxylated counterpart. This targeted oxidation is a post-translational modification that occurs on an amino acid precursor before its incorporation into a larger peptide chain.
The enzymatic machinery responsible for the hydroxylation of glutamic acid in the kutzneride pathway involves two key non-heme iron(II) and α-ketoglutarate-dependent oxygenases: KtzO and KtzP. nih.govnih.govacs.org These enzymes catalyze the same reaction—β-hydroxylation of L-glutamic acid—but with opposite stereospecificity. nih.govnih.gov
KtzO is responsible for the synthesis of threo-L-hydroxyglutamic acid, which corresponds to (2S, 3R)-3-hydroxyglutamic acid. In contrast, KtzP synthesizes the erythro-isomer, (2S, 3S)-3-hydroxy-L-glutamic acid, which has the (S) configuration at the C3 carbon. nih.gov Therefore, KtzP is the specific oxygenase that produces this compound.
The current understanding of this biosynthetic pathway does not indicate a direct role for dehydrogenases in the conversion of L-glutamic acid to this compound. The formation of the hydroxyl group is achieved through the insertion of an oxygen atom catalyzed by the aforementioned oxygenases.
The direct precursor for the synthesis of this compound is L-glutamic acid. nih.govnih.gov In the context of kutzneride biosynthesis in Kutzneria species, this process is intricately linked to a nonribosomal peptide synthetase (NRPS) assembly line. nih.gov L-glutamic acid is first activated and then tethered as a thioester to a peptidyl carrier protein (PCP) domain of the NRPS module KtzH. nih.govnih.govacs.org It is this PCP-bound L-glutamic acid that serves as the substrate for the hydroxylation reaction catalyzed by KtzP. nih.govqub.ac.uk
Characterization of this compound Synthesizing Enzymes
The detailed biochemical characterization of the enzymes that synthesize this compound has been crucial in understanding the intricacies of its formation.
For in-depth characterization, the enzymes KtzO and KtzP have been produced recombinantly. nih.govnih.gov This approach allows for the generation of large quantities of the enzymes for biochemical assays. Standard protein purification techniques are employed to isolate the recombinant enzymes. A common strategy involves the use of affinity tags, such as a polyhistidine-tag (His-tag), which allows for purification using immobilized metal affinity chromatography (IMAC). Subsequent purification steps may include ion-exchange chromatography, which separates proteins based on their net charge, and size-exclusion chromatography (gel filtration), which separates them based on their size and shape, to achieve a high degree of purity.
The determination of the kinetic parameters for enzymes like KtzP that act on PCP-bound substrates presents a technical challenge. To overcome this, a specialized method utilizing non-hydrolyzable coenzyme A analogs has been developed to facilitate the study of the kinetic properties of KtzO and KtzP. nih.govnih.govacs.org This allows for the quantitative assessment of the enzyme's efficiency. While the precise kinetic values for KtzP are not detailed in currently available literature, the established methodology enables the determination of key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding the enzyme's catalytic efficiency and affinity for its substrate.
Cofactor Requirements and Catalytic Mechanisms
The enzyme responsible for the C-3 hydroxylation of free L-glutamate is IboH, which belongs to the family of non-heme iron and α-ketoglutarate-dependent dioxygenases (Fe/αKG). nih.govnih.govagriculturejournals.cz The catalytic activity of IboH and other enzymes in this superfamily is dependent on several key cofactors and follows a well-established oxidative mechanism.
Cofactor Requirements:
Iron (Fe²⁺): A non-heme iron(II) ion is essential and is located at the catalytic center of the enzyme.
α-Ketoglutarate (2-Oxoglutarate): This molecule serves as a co-substrate.
Molecular Oxygen (O₂): Acts as the oxidizing agent.
Ascorbate (B8700270) (Vitamin C): While not always strictly required, ascorbate is often added to in vitro assays to maintain the iron center in its reduced Fe²⁺ state, preventing oxidative inactivation.
Catalytic Mechanism: The catalytic cycle of IboH, typical for Fe/αKG dioxygenases, involves the coordinated binding of α-ketoglutarate and the primary substrate, L-glutamate, to the iron center. Molecular oxygen then binds to the ferrous ion, initiating an oxidative decarboxylation of α-ketoglutarate to form succinate (B1194679) and carbon dioxide. This process generates a highly reactive ferryl-oxo (Fe⁴⁺=O) intermediate. researchgate.net This powerful oxidizing species is responsible for abstracting a hydrogen atom from the C-3 position of L-glutamate, followed by a hydroxyl rebound step, which introduces the hydroxyl group. researchgate.net The reaction is stereoselective, though the precise stereochemical outcome of the IboH-catalyzed reaction has not been definitively reported as either threo or erythro. beilstein-journals.org
Control experiments have confirmed that the formation of 3-hydroxyglutamate is strictly dependent on the presence of the IboH enzyme, L-glutamate, and the co-substrate α-ketoglutarate. nih.govagriculturejournals.cz
Structural Biology of this compound Biosynthetic Enzymes
As of late 2025, a specific crystal structure for the L-glutamate C-3 hydroxylase, IboH, has not been deposited in public databases. However, extensive structural information exists for the broader family of Fe/αKG-dependent dioxygenases, to which IboH belongs.
These enzymes typically adopt a characteristic double-stranded β-helix (DSBH) fold, also known as a jelly-roll motif. This core structure forms the active site and coordinates the catalytic iron ion. The iron is usually held in place by a conserved facial triad (B1167595) of amino acid residues, typically consisting of two histidines and one aspartate or glutamate (B1630785) (His₂-Asp/Glu motif). This triad coordinates the iron on one face, leaving three coordination sites available for the binding of water, α-ketoglutarate, and the substrate. The identification of IboH was accomplished by searching the Amanita muscaria genome for proteins homologous to other known Fe/αKG dioxygenases, such as GloE, a putative glutamine hydroxylase. nih.govagriculturejournals.cz
Genetic Regulation of this compound Biosynthesis
The genetic basis for the biosynthesis of 3-hydroxy-L-glutamic acid has been pinpointed to a specific gene within a larger biosynthetic gene cluster (BGC) responsible for producing the neurotoxin ibotenic acid.
Gene Identification and Cloning of Relevant Enzymes
The key gene responsible for the conversion of L-glutamate to 3-hydroxy-L-glutamic acid has been identified as iboH. nih.govasm.org
Gene: iboH
Organism: Amanita muscaria (fly agaric mushroom)
Enzyme: IboH (L-glutamate C-3 hydroxylase)
Accession Number: The protein sequence for IboH is available in GenBank under accession number KIL56739. nih.gov
The iboH gene was discovered within a putative ibotenic acid biosynthetic gene cluster (the ibo BGC). nih.govagriculturejournals.cz For functional characterization, the iboH gene was cloned and the corresponding enzyme was heterologously expressed in Escherichia coli. This recombinant production enabled in vitro assays that confirmed its function as a glutamate hydroxylase. nih.govbeilstein-journals.org
Transcriptional and Translational Control Mechanisms
The expression of the iboH gene appears to be under tight transcriptional control as part of a coordinated biosynthetic gene cluster. Transcriptomic data from Amanita muscaria revealed that the genes within the ibo cluster, including iboH, are highly upregulated in the mushroom's cap and young fruiting bodies, which are the primary sites of ibotenic acid production. beilstein-journals.org This co-expression pattern strongly suggests that the genes in the cluster are controlled by a common regulatory mechanism, likely at the transcriptional level, to ensure the efficient production of the final metabolite. Specific transcription factors or translational control mechanisms governing the ibo cluster have not yet been characterized in detail.
Metabolic Engineering for Enhanced Production of this compound
Metabolic engineering efforts for the production of 3-hydroxy-L-glutamic acid are currently in their infancy and have primarily focused on proof-of-concept demonstrations rather than enhanced production for industrial applications.
The heterologous expression of the iboH gene in a microbial host, Escherichia coli, represents the foundational step in metabolic engineering for this compound. Researchers have successfully used whole E. coli cells expressing IboH to convert exogenously supplied L-glutamate into 3-hydroxy-L-glutamic acid, demonstrating the feasibility of using a whole-cell biocatalyst system. nih.govbeilstein-journals.org This approach yielded sufficient quantities of the product for isolation and structural confirmation. nih.gov
To date, further metabolic engineering strategies, such as optimizing precursor supply, enhancing cofactor regeneration, or eliminating competing pathways to improve titers and yields of 3-hydroxy-L-glutamic acid, have not been reported in the scientific literature.
Metabolic Roles and Intermediary Metabolism of S 3 Hydroxy L Glutamic Acid
Integration into Amino Acid Metabolism
The integration of (S)-3-hydroxy-L-glutamic acid into the broader network of amino acid metabolism is an area that requires more in-depth investigation. While general principles of amino acid metabolism are well-established, the specific enzymes and pathways that govern the fate of this hydroxylated amino acid are not fully elucidated.
Interconversion with Related Amino Acids and Organic Acids
The potential for this compound to be converted to and from other amino acids and organic acids is presumed to follow established biochemical reactions such as transamination and dehydrogenation. However, specific transaminases and dehydrogenases that recognize this compound as a primary substrate have not been extensively characterized. In principle, a transaminase could convert this compound into 3-hydroxy-2-oxoglutarate, transferring its amino group to an alpha-keto acid acceptor. wikipedia.org
Catabolic Pathways and Degradation Products of this compound
The precise catabolic pathways for this compound are not well-defined in the available literature. General amino acid catabolism often involves deamination and subsequent oxidation of the carbon skeleton. mdpi.com For this compound, this would theoretically involve the removal of the amino group, followed by further enzymatic reactions to break down the resulting five-carbon hydroxy-keto acid. The final degradation products would likely enter central metabolic pathways, such as the TCA cycle, but the specific intermediates of this degradation remain to be identified.
Involvement in Specialized Metabolic Cycles
The contribution of this compound to major metabolic cycles appears to be indirect and is inferred from the known roles of similar molecules.
Contribution to TCA Cycle Intermediates (Indirectly)
It is plausible that the carbon skeleton of this compound, following its catabolism, could feed into the Tricarboxylic Acid (TCA) cycle. wikipedia.org For instance, if degraded to a compound like α-ketoglutarate, it could directly enter the cycle. However, direct evidence and specific enzymatic steps for this conversion are not prominently featured in current research. The anaplerotic potential of this specific amino acid, which is the replenishment of TCA cycle intermediates, is therefore speculative.
Role in Nitrogen Assimilation and Transamination Reactions
Nitrogen assimilation is a fundamental process where inorganic nitrogen is incorporated into organic molecules, primarily amino acids. amu.edu.az Glutamate (B1630785) plays a central role in this process by accepting ammonia (B1221849) to form glutamine or by donating its amino group in transamination reactions. almerja.com this compound, as a glutamate derivative, could potentially participate in transamination reactions, donating its amino group to various α-keto acids to synthesize other amino acids. wikipedia.org The presence of the hydroxyl group might influence the substrate specificity of the transaminases involved.
Cross-Talk with Other Metabolic Networks
The interaction of this compound metabolism with other metabolic networks is another area where specific research is sparse. Given its structural similarity to glutamate, it could potentially influence pathways where glutamate is a key player, such as neurotransmitter synthesis or redox homeostasis via glutathione (B108866) synthesis. However, without a clearer understanding of its primary metabolic fate, its role in metabolic cross-talk remains an open area for future research.
Interaction with Carbohydrate Metabolic Pathways
This compound, a hydroxylated analog of L-glutamic acid, is positioned to interact significantly with central carbohydrate metabolism. Its metabolic fate is closely tied to that of its parent compound, L-glutamate, which serves as a primary anaplerotic substrate, replenishing intermediates of the tricarboxylic acid (TCA) cycle. The principal point of entry for glutamate into this central metabolic hub is its conversion to α-ketoglutarate (also known as 2-oxoglutarate). nih.gov This reaction, catalyzed by enzymes such as glutamate dehydrogenase or various aminotransferases, directly links amino acid catabolism with the pathways of cellular respiration and energy production.
It is hypothesized that this compound follows a similar metabolic route. Through analogous enzymatic reactions, it could be converted to 3-hydroxy-α-ketoglutarate. This intermediate can then enter the TCA cycle, contributing to the pool of metabolites that drive the synthesis of ATP. By supplying the TCA cycle with carbon skeletons, the metabolism of this compound can help maintain cellular energy status, particularly under conditions where glucose availability is limited. This anaplerotic role is crucial for the biosynthetic functions of the TCA cycle, which provides precursors for the synthesis of other amino acids, nucleotides, and heme.
Influence on Lipid Metabolism (Indirectly)
The influence of this compound on lipid metabolism is indirect but significant, stemming from its integration into the TCA cycle. Research has established that glutamine, which is interconvertible with glutamate, can be a major source of carbon for the synthesis of fatty acids. nih.gov This process, known as glutaminolysis, is particularly prominent in rapidly proliferating cells.
The metabolic pathway proceeds as follows: this compound enters the mitochondria and is converted to a TCA cycle intermediate, such as 3-hydroxy-α-ketoglutarate. Within the cycle, this intermediate is ultimately metabolized to citrate (B86180). A key regulatory step involves the transport of this citrate from the mitochondrial matrix into the cytosol. In the cytosol, the enzyme ATP citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA is the fundamental two-carbon building block for de novo fatty acid synthesis.
Therefore, the catabolism of this compound can directly contribute to the cytosolic pool of acetyl-CoA, thereby promoting lipogenesis. Furthermore, the conversion of TCA cycle intermediates like malate (B86768) to pyruvate (B1213749) in the cytosol can generate NADPH, the primary reducing equivalent required for the anabolic reactions of fatty acid synthesis. This highlights a comprehensive, albeit indirect, link between the metabolism of this hydroxylated amino acid and the production of cellular lipids.
Isotopic Tracer Studies in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular reactions. creative-proteomics.com It relies on the use of stable isotope tracers, such as those containing Carbon-13 ([13C]) or Nitrogen-15 ([15N]), to track the flow of atoms through metabolic networks. medchemexpress.com
Application of [13C] and [15N] Labeled this compound
The use of stable isotopes is a cornerstone of modern metabolic research. nih.gov While [13C]- and [15N]-labeled L-glutamate and L-glutamine are widely employed as tracers to investigate central carbon and nitrogen metabolism, the specific application of isotopically labeled this compound is not extensively documented in scientific literature. The synthesis of such specialized labeled compounds involves complex, multi-step chemical or enzymatic processes. fas.org
Hypothetically, the application of [13C] or [15N] labeled this compound would offer unique insights into its specific metabolic fate.
[13C] Labeled this compound: By labeling the carbon backbone of the molecule, researchers could trace its entry into the TCA cycle and quantify its contribution to the synthesis of downstream metabolites, including other amino acids, TCA cycle intermediates, and fatty acids. This would allow for the precise determination of how its carbon skeleton is utilized by the cell, distinguishing its metabolic pathways from those of the more abundant, unlabeled L-glutamate.
[15N] Labeled this compound: Labeling the amino group with [15N] would enable the tracking of its nitrogen atom. This would be invaluable for studying transamination reactions and quantifying the molecule's role as a nitrogen donor for the biosynthesis of other nitrogen-containing compounds, such as other amino acids and nucleotides.
These tracer studies would involve introducing the labeled compound into a biological system (e.g., cell culture) and, after a period of metabolism, analyzing the isotopic labeling patterns of intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Quantitation of Metabolic Fluxes involving this compound
The quantification of metabolic fluxes provides a functional readout of the cellular metabolic state. researchgate.net This is achieved by integrating the isotopic labeling data obtained from tracer experiments with a stoichiometric model of the cell's metabolic network. By analyzing the distribution of mass isotopomers (molecules differing only in the number of isotopic labels) in key metabolites, particularly protein-bound amino acids, it is possible to mathematically deduce the rates of the reactions that produced them. researchgate.net
| Metabolic Reaction | Control Condition Flux (mmol/gDW/hr) | Experimental Condition Flux (mmol/gDW/hr) | Fold Change |
|---|---|---|---|
| This compound Uptake | 5.0 | 15.0 | 3.0 |
| This compound → 3-hydroxy-α-ketoglutarate | 4.5 | 13.5 | 3.0 |
| 3-hydroxy-α-ketoglutarate → TCA Cycle | 4.2 | 12.6 | 3.0 |
| Citrate (from tracer) → Cytosolic Acetyl-CoA | 1.8 | 5.4 | 3.0 |
| This compound → Protein Synthesis | 0.5 | 1.5 | 3.0 |
Biological Significance and Cellular Functions of S 3 Hydroxy L Glutamic Acid
Occurrence and Distribution in Biological Systems
The detection of (S)-3-hydroxy-L-glutamic acid and its stereoisomers has been documented in specific organisms across different biological kingdoms, although it is not considered a ubiquitous compound.
Presence in Microorganisms (Bacteria, Fungi)
The natural occurrence of this amino acid has been identified in the bacterial domain. Specifically, threo-3-hydroxyglutamic acid has been found as a component of the cell wall of Mycobacterium lacticum. beilstein-journals.org This finding suggests a potential structural role for the compound within the complex architecture of bacterial cell envelopes.
Table 1: Documented Occurrence of 3-hydroxyglutamic acid in Microorganisms
| Microorganism | Location | Stereoisomer |
|---|
Identification in Plant Tissues and Extracts
Currently, there is a lack of scientific literature identifying the natural occurrence of this compound in plant tissues or extracts. While its isomer, 4-hydroxy-L-glutamic acid, has been discovered in several plant species, the 3-hydroxy variant has not been reported. beilstein-journals.org
Detection in Animal Tissues (Excluding Human Clinical Data)
The biological activity of beta-hydroxy-L-glutamic acid (BHGA) has been investigated in animal models, indicating its presence and physiological effects in animal tissues. Studies on neurons from snails and in rats have demonstrated that this compound interacts with the nervous system.
In experiments using voltage-clamped snail neurons, the application of BHGA induced an inward electrical current, a response that was approximately ten times more potent than that caused by L-glutamic acid itself. nih.gov Further investigation in rats showed that intraventricular injection of BHGA resulted in burst discharges in the electrocorticograph (ECoG), indicating a significant effect on brain electrical activity. nih.gov Receptor binding assays confirmed that BHGA has a distinct binding affinity for glutamate (B1630785) receptors compared to other agonists. nih.gov These findings collectively point to the compound's role as a potent neuromodulator in these animal models.
Table 2: Research Findings on beta-hydroxy-L-glutamic acid in Animal Tissues
| Animal Model | Tissue/System Studied | Observed Effect |
|---|---|---|
| Snail | Neurons | Elicited an inward current ~10x stronger than L-glutamic acid. nih.gov |
| Rat | Central Nervous System | Caused burst discharges in the electrocorticograph (ECoG) upon injection. nih.gov |
Role as a Metabolic Intermediate
Detailed information regarding the specific metabolic pathways involving this compound is not well-established in the current scientific literature.
Precursor or Degradation Product in Specific Pathways
There is currently no definitive evidence identifying this compound as a precursor or a degradation product within specific, well-defined metabolic pathways. While the metabolism of the related compound 3-hydroxyglutaric acid is linked to the catabolism of lysine (B10760008) and tryptophan, a similar pathway for 3-hydroxy-L-glutamic acid has not been elucidated. mdpi.com
Regulatory Metabolite in Cellular Processes
While studies in animal tissues show that synthesized beta-hydroxy-L-glutamic acid can potently activate glutamate receptors, its natural role as an endogenous regulatory metabolite in broader cellular processes has not been confirmed. nih.gov The compound's ability to influence neuronal activity suggests a potential regulatory function, but further research is needed to establish it as a key modulator of cellular metabolism or signaling pathways.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-L-glutamic acid |
| L-beta-hydroxyglutamic acid |
| L-glutamic acid |
| threo-3-hydroxyglutamic acid |
| 3-hydroxyglutaric acid |
| Lysine |
| Tryptophan |
| beta-hydroxy-L-glutamic acid (BHGA) |
Involvement in Specific Cellular Processes (Mechanistic Studies)
Mechanistic studies have begun to elucidate the specific roles of this compound in various cellular functions, from contributing to the structural integrity of microorganisms to its potential involvement in metabolic pathways.
Contribution to Cell Wall Components or Exopolysaccharides (e.g., in bacteria)
The bacterial cell wall is a complex structure crucial for maintaining cell shape and protecting against osmotic stress. libretexts.org Its primary component is peptidoglycan, a polymer of sugars and amino acids. libretexts.org Research has identified derivatives of glutamic acid as components of the peptide chains within the peptidoglycan of some bacteria.
Specifically, threo-3-hydroxyglutamic acid, a stereoisomer of the subject compound, has been identified as a component of the cell wall in Mycobacterium lacticum. nih.gov This finding suggests a structural role for hydroxylated glutamic acid residues in the cell wall architecture of certain bacterial species. While this specific finding relates to a stereoisomer, it highlights the potential for this compound to be incorporated into similar macromolecular structures.
Exopolysaccharides (EPS) are high-molecular-weight polymers that are secreted by microorganisms into their environment, forming a protective biofilm matrix. mdpi.comresearchgate.net These polymers play roles in adhesion, protection from environmental stress, and resistance to antimicrobials. nih.govresearchgate.net The biosynthesis of EPS is a complex process, often involving sugar nucleotide precursors. mdpi.com While the direct incorporation of this compound into exopolysaccharides has not been extensively documented, the presence of amino sugars in some EPS structures suggests that amino acid derivatives could potentially be integrated into these complex carbohydrates.
Role in Stress Responses or Adaptations in Model Organisms
Glutamic acid is a key excitatory neurotransmitter in the central nervous system and its role in stress response has been a subject of significant research. nih.govnih.gov Studies in animal models have shown that acute stress can lead to a rapid increase in extracellular glutamate levels in brain regions like the prefrontal cortex. nih.gov This glutamatergic response to stress is complex; initial exposure can enhance synaptic currents, but repeated exposure may lead to habituation of glutamate release. nih.govnih.gov This adaptive glutamate response can be disrupted in conditions like major depressive disorder. nih.govresearchgate.net
It is important to note that these studies focus on L-glutamic acid. As of the current scientific literature, specific mechanistic studies detailing the direct role of this compound in stress responses or adaptation in model organisms are limited. However, as an analogue of L-glutamic acid, its potential to interact with glutamate receptors and transporters suggests it could modulate glutamatergic signaling, a key component of the physiological response to stress. nih.gov
Participation in Secondary Metabolite Biosynthesis Pathways
Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Amino acids are well-established precursors for a wide array of secondary metabolites, including antibiotics and alkaloids. nih.gov L-glutamic acid and its family of related amino acids serve as crucial building blocks in numerous biosynthetic pathways. nih.gov For instance, they are precursors for the synthesis of other amino acids like proline and arginine, and are central to nitrogen metabolism. nih.gov
While the direct participation of this compound as a precursor or intermediate in a specific, fully characterized secondary metabolite pathway is not prominently documented, its structure as a hydroxylated derivative of glutamic acid makes it a plausible candidate for incorporation into complex natural products. Hydroxylation is a common modification in the biosynthesis of secondary metabolites, often conferring specific biological activities to the final molecule. mdpi.com
Interactions with Macromolecules
The functional groups of this compound, namely its amino, carboxyl, and hydroxyl groups, enable it to interact with larger biomolecules, potentially leading to modifications that can alter their structure and function.
Non-Enzymatic Glycation and Advanced Glycation End-product Formation (in vitro/in vivo mechanistic studies)
Non-enzymatic glycation, also known as the Maillard reaction, is a chemical reaction between the carbonyl group of a reducing sugar and the free amino group of an amino acid, protein, or other amine-containing molecule. tandfonline.comnih.gov This process, which does not require enzymatic catalysis, proceeds through several stages, beginning with the formation of a Schiff base, which then rearranges to a more stable Amadori product. tandfonline.com Over time, these early glycation products undergo further reactions, including oxidation, dehydration, and cross-linking, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs). wikipedia.orgnih.govnih.gov
The accumulation of AGEs is associated with aging and the pathogenesis of various chronic diseases, including diabetes and its complications. nih.govillinois.edu The primary site of reaction on an amino acid is its free amino group. nih.gov L-glutamic acid, having a free alpha-amino group, can participate in the Maillard reaction, as demonstrated in model systems with glucose. nih.gov Given that this compound also possesses a free alpha-amino group, it is expected to be susceptible to non-enzymatic glycation under physiological conditions where reducing sugars are present. The hydroxyl group on its side chain could potentially influence the rate and nature of the subsequent reactions leading to AGE formation. However, specific in vitro or in vivo mechanistic studies focusing on AGE formation initiated by this compound are not extensively reported.
Table 1: Stages of Non-Enzymatic Glycation
| Stage | Description | Key Intermediates |
|---|---|---|
| Initial Stage | Reversible reaction between a reducing sugar and a free amino group. | Schiff Base |
| Intermediate Stage | Rearrangement of the Schiff base to a more stable product. | Amadori Product |
| Final Stage | Irreversible series of reactions leading to complex products. | Advanced Glycation End-products (AGEs) |
Protein Post-Translational Modification Studies (if applicable)
Post-translational modifications (PTMs) are covalent processing events that change the properties of a protein after its synthesis. protpi.ch These modifications dramatically increase the functional diversity of the proteome. Common PTMs include phosphorylation, glycosylation, and hydroxylation.
The hydroxylation of amino acid residues within a protein is a known PTM. A classic example is the formation of hydroxyproline (B1673980) from proline residues, which is critical for the stability of collagen. protpi.ch Another study has provided evidence for the conversion of a proline residue to a glutamic acid residue within a protein via an oxidative process, suggesting that amino acid identities can be altered post-translationally under conditions of oxidative stress. nih.gov
While these examples show that hydroxylation and the introduction of glutamic acid residues are established types of PTMs, there is currently no direct evidence from mechanistic studies showing that this compound is directly incorporated into proteins as a post-translational modification. Such a modification would likely require specific enzymatic machinery to attach the pre-synthesized amino acid to a target protein, a mechanism that has not yet been described for this compound.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-hydroxy-arginine |
| 3-Hydroxy-L-tyrosine |
| 5-hydroxytryptophan |
| Advanced Glycation End-products |
| Arginine |
| D-glucose |
| Exopolysaccharides |
| Glutamic acid |
| Glutamine |
| Hydroxy-isoleucine |
| Hydroxy-lysine |
| Hydroxyproline |
| L-5-hydroxytryptophan |
| L-glutamic acid |
| L-HO-Asn |
| Peptidoglycan |
| Proline |
| threo-3-hydroxyglutamic acid |
Advanced Analytical Techniques for Research on S 3 Hydroxy L Glutamic Acid
Chromatographic Separation Methods
Chromatography is a cornerstone for the analysis of (S)-3-hydroxy-L-glutamic acid, providing the necessary resolving power to separate it from structurally similar compounds and its own isomers.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most definitive method for resolving enantiomers and diastereomers. wikipedia.orgphenomenex.com For a molecule like this compound, chiral HPLC is indispensable for confirming stereochemical purity and resolving it from its other three stereoisomers.
The direct approach, where the enantiomers are separated on a column containing a CSP, is most common. chromatographyonline.com Crown-ether based CSPs have proven particularly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com For instance, a trifunctionally bonded (18-crown-6)-tetracarboxylic CSP can achieve baseline resolution of glutamic acid enantiomers in under 10 minutes. chromatographyonline.com This principle is directly applicable to the diastereomers of 3-hydroxyglutamic acid. The separation mechanism relies on the formation of transient, diastereomeric complexes between the chiral selector of the CSP and the analyte enantiomers, which have different interaction energies, leading to different retention times.
Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are also widely used and offer broad selectivity for a range of chiral compounds, including those with multiple functional groups like hydroxy amino acids. phenomenex.comresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as 2-propanol or ethanol, is critical for optimizing resolution. chromatographyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Column (CSP) | Crown-ether (e.g., ChiroSil® SCA(-)) | chromatographyonline.com |
| Mobile Phase | 84% MeOH / 16% H₂O, 5 mM HClO₄ | chromatographyonline.com |
| Flow Rate | 1.0 mL/min | chromatographyonline.com |
| Detection | UV (e.g., 210 nm) | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. Due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com This process replaces active hydrogens on the amino, carboxyl, and hydroxyl groups with nonpolar moieties, increasing volatility. sigmaaldrich.com A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com
GC-MS is routinely used in clinical laboratories for profiling urinary organic acids, including the related metabolite 3-hydroxyglutaric acid. nih.govrupahealth.com A significant challenge can be the co-elution of isomers; for example, specific temperature programs may be required to chromatographically separate 2-hydroxyglutaric and 3-hydroxyglutaric acid derivatives. nih.gov The mass spectrometer provides definitive identification based on the unique fragmentation pattern (mass spectrum) of the derivatized analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), has become a primary tool for the sensitive and selective quantification of amino acids and their metabolites in complex biological samples. nih.govrestek.com Unlike GC-MS, LC-MS can often analyze underivatized amino acids, simplifying sample preparation. chem-agilent.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation mode for polar compounds like amino acids. helixchrom.com
For quantitative analysis, LC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This provides exceptional selectivity and sensitivity. acs.org A notable artifact in the analysis of glutamic acid is its potential for in-source cyclization to pyroglutamic acid in the electrospray ionization source, which must be accounted for by using appropriate chromatographic separation and stable isotope-labeled internal standards. acs.orgnih.gov
| Technique | Sample Preparation | Primary Application | Key Considerations |
|---|---|---|---|
| GC-MS | Derivatization required (e.g., silylation) | Qualitative screening, quantitative analysis of volatile derivatives | Potential for isomer co-elution; requires volatile and thermally stable derivatives. sigmaaldrich.comnih.gov |
| LC-MS/MS | Minimal (protein precipitation); derivatization optional | High-sensitivity quantification, metabolite identification | Matrix effects; potential for in-source transformations (e.g., cyclization). restek.comacs.org |
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like amino acids. nih.gov Separation is achieved based on the analyte's mass-to-charge ratio as it migrates through a narrow capillary under the influence of a high electric field. oup.comacs.org CE offers advantages of high efficiency, short analysis times, and minimal sample consumption, making it ideal for high-throughput screening. creative-proteomics.com
To analyze a broad range of amino acids simultaneously, including acidic ones like this compound, an electrolyte with a low pH is typically used. acs.orgnih.gov This ensures that all amino acids are positively charged (protonated) and migrate in the same direction. acs.org
CE can be coupled to various detection systems:
UV Detection (CE-UV): Direct detection is possible, but sensitivity can be low. Derivatization with a UV-absorbing tag is often employed. creative-proteomics.com
Laser-Induced Fluorescence (CE-LIF): This method requires pre-column derivatization with a fluorescent tag but offers extremely high sensitivity. creative-proteomics.com
Mass Spectrometry (CE-MS): Coupling CE to MS provides high sensitivity and selectivity, enabling both qualitative and quantitative analysis with confident peak identification based on mass-to-charge ratios. acs.orgnih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and conformation of this compound, serving as a crucial tool for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation. It provides precise information about the chemical environment of each atom in the molecule.
¹H NMR: A proton NMR spectrum reveals the number of distinct protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For this compound, ¹H NMR would be used to identify the signals for the protons at the α-carbon (C2), β-carbon (C3), and γ-carbon (C4). The coupling constants (J-values) between the H2 and H3 protons are critical for determining their relative stereochemistry (syn or anti).
¹³C NMR: A carbon NMR spectrum shows the number of chemically distinct carbon atoms. For this compound, distinct signals would be observed for the two carboxyl carbons (C1 and C5), the α-carbon (C2), the β-carbon (C3), and the γ-carbon (C4).
2D-NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of the H2-H3-H4 spin system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, enabling unambiguous assignment of both ¹H and ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, which is valuable for conformational analysis.
The specific chemical shifts and coupling constants are benchmarked against known values for similar structures, such as L-glutamic acid and other hydroxy amino acids, to confirm the identity and stereochemistry of the this compound isomer. researchgate.netresearchgate.net
| Proton | Typical Chemical Shift (ppm) in D₂O | Multiplicity | Reference |
|---|---|---|---|
| α-H (C2) | ~3.75 | Triplet | researchgate.net |
| β-H₂ (C3) | ~2.10 | Multiplet | researchgate.net |
| γ-H₂ (C4) | ~2.47 | Triplet | researchgate.net |
Note: The introduction of a hydroxyl group at the C3 position in this compound would cause significant downfield shifts for the protons at C2 and C3 and simplify the spin system.
Mass spectrometry provides information about a molecule's mass and, through fragmentation, its structure. It is central to identifying and confirming the presence of metabolites like this compound in biological samples.
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). mdpi.com This allows for the determination of the elemental formula of the molecule, which is a powerful tool for identifying unknown metabolites and distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com
Tandem Mass Spectrometry (MS/MS): In tandem MS, ions of a specific mass-to-charge ratio (precursor ions) are isolated, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions (product ions) are analyzed. familiasga.com The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint" for structural confirmation. For this compound, characteristic fragmentation pathways would include the neutral loss of water (H₂O) from the hydroxyl group and the loss of carbon dioxide (CO₂) or formic acid (HCOOH) from the carboxyl groups. Analysis of these fragmentation patterns helps to locate the position of the hydroxyl group and confirm the amino acid backbone. familiasga.com Comparing the MS/MS spectrum of an unknown analyte to that of a synthetic standard of this compound provides the highest level of confidence in its identification.
Enzymatic Assays and Activity Measurements
Enzymatic assays are crucial for studying the biosynthesis and degradation of this compound. These assays measure the rate of an enzyme-catalyzed reaction and are vital for enzyme characterization, kinetic studies, and screening for inhibitors. nih.gov The production of this compound is likely catalyzed by an α-ketoglutarate-dependent hydroxylase, which hydroxylates L-glutamic acid. wikipedia.org
Spectrophotometric assays monitor enzyme activity by measuring changes in the absorbance of light. A common approach for hydroxylases involves coupling the reaction to the oxidation of a co-substrate like NADH or NADPH, which can be monitored by the decrease in absorbance at 340 nm. wikipedia.orgelabscience.com For an enzyme that produces this compound from L-glutamic acid, the activity could be measured by quantifying the product. Derivatization of the amino acid product with reagents like ortho-phthalaldehyde (OPA) can yield a chromophore with a distinct absorbance maximum, allowing for its quantification. For example, a colorimetric assay for glutamic acid involves its reaction with NAD⁺ catalyzed by glutamate (B1630785) dehydrogenase, producing NADH which is measured at 340 nm. elabscience.com A similar principle could be adapted to measure the consumption of L-glutamic acid or the production of a downstream metabolite of this compound.
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. nih.gov These assays rely on the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. nih.gov For instance, an enzyme-coupled reaction could be designed where the formation of this compound leads to the production of a fluorescent molecule like resorufin (B1680543) or a substituted aminopyridine. nih.govacs.org Alternatively, if the enzyme produces hydrogen peroxide as a byproduct, this can be detected using probes like Amplex Red in the presence of horseradish peroxidase to generate the highly fluorescent resorufin. acs.org High-performance liquid chromatography (HPLC) with fluorescence detection, following pre-column derivatization, is another powerful method for quantifying the amino acid product.
Radiometric assays are highly sensitive and specific, making them ideal for detailed enzyme kinetics studies, especially with low enzyme concentrations. creative-enzymes.comnih.gov These assays utilize a radioactively labeled substrate, and the reaction rate is determined by measuring the radioactivity of the product after its separation from the substrate. creative-enzymes.com
To study the kinetics of an enzyme synthesizing this compound, one could use L-glutamic acid labeled with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). For example, using L-[³H]glutamic acid as a substrate for a hydroxylase, the enzymatic reaction would produce [³H]-(S)-3-hydroxy-L-glutamic acid. After stopping the reaction, the radiolabeled product can be separated from the substrate using techniques like thin-layer chromatography (TLC) or HPLC, followed by quantification of its radioactivity using a scintillation counter. creative-enzymes.com
A key advantage of radiometric assays is their high sensitivity, which allows for the use of substrate concentrations well below the Michaelis constant (Km), a critical aspect for accurate kinetic parameter determination. creative-enzymes.com They are also less prone to interference from other components in crude cell extracts or biological samples. creative-enzymes.com For instance, a radiometric assay for kynurenine (B1673888) 3-hydroxylase was developed based on the release of tritiated water (³H₂O) from L-[3,5-³H]kynurenine during hydroxylation, a method that is both rapid and sensitive. nih.gov A similar strategy could be envisioned for a glutamic acid hydroxylase.
Omics Approaches in this compound Research
Omics technologies provide a global view of molecules in biological systems. Metabolomics and fluxomics are particularly relevant for understanding the role of this compound in cellular metabolism.
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. science.gov Untargeted and targeted metabolomics approaches, typically using mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), can be used to detect this compound in complex samples like plasma, urine, or cell extracts. nih.govmdpi.com
In an untargeted metabolomics workflow, all detectable metabolites are profiled to identify changes between different conditions (e.g., healthy vs. diseased). This could reveal the presence of this compound and its correlation with specific phenotypes or metabolic states. Targeted metabolomics would focus on the precise quantification of this compound and related compounds in its metabolic pathway, such as L-glutamic acid, α-ketoglutarate, and downstream products. This provides more sensitive and accurate concentration data. nih.gov The unique mass-to-charge ratio (m/z) and fragmentation pattern of this compound in MS/MS analysis would be used for its unambiguous identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is another platform used for metabolomic profiling that can identify and quantify metabolites, including amino acids, in biofluids. bayesil.ca
Fluxomics measures the rates of metabolic reactions within a biological system, providing a dynamic view of cellular metabolism. nih.govfrontiersin.org This is achieved by using stable isotope-labeled substrates (tracers), such as ¹³C- or ¹⁵N-labeled molecules, and tracking the incorporation of these isotopes into downstream metabolites over time. nih.govnih.gov
To elucidate the metabolic origin and fate of this compound, cells or organisms can be cultured with stable isotope tracers like [U-¹³C]-glucose or [U-¹³C, ¹⁵N]-glutamine. nih.govresearchgate.net L-glutamic acid is a central hub in metabolism, derived from both glucose (via the TCA cycle) and glutamine (via glutaminolysis). researchgate.netnih.gov By feeding cells [U-¹³C]-glutamine, the carbon backbone of the resulting L-glutamic acid pool will be labeled with ¹³C. If this L-glutamic acid is then hydroxylated, the resulting this compound will also contain the ¹³C label.
The mass isotopologue distribution (MID) of this compound and other related metabolites can be measured using GC-MS or LC-MS. nih.govresearchgate.net Analysis of these MIDs allows for the calculation of metabolic fluxes, revealing the rates of production and consumption of this compound and identifying the pathways that contribute to its synthesis. frontiersin.org This approach can quantify the contribution of different precursors (like glucose vs. glutamine) to its formation and track its conversion to other metabolites, providing critical insights into its physiological function. researchgate.net
| Technique | Approach | Primary Goal | Key Information Obtained |
|---|---|---|---|
| Metabolomics (LC-MS, GC-MS, NMR) | Untargeted Profiling | Discovery | Identification of this compound and correlation with biological state. |
| Metabolomics (LC-MS/MS) | Targeted Profiling | Quantification | Accurate concentration of this compound and related pathway metabolites. |
| Fluxomics (Isotopic Tracers & MS) | Metabolic Flux Analysis | Dynamics | Rates of synthesis and degradation; identification of active metabolic pathways involving the compound. |
Future Directions and Research Perspectives in S 3 Hydroxy L Glutamic Acid Studies
Untapped Biosynthetic Pathways and Enzymes
The biosynthesis of (S)-3-hydroxy-L-glutamic acid is an area with significant potential for discovery. While the hydroxylation of amino acids is a known biological process, the specific enzymes and pathways leading to the 3-hydroxylation of L-glutamate are not fully characterized across all domains of life. Future research is expected to focus on genome mining and functional genomics to uncover novel enzymatic machinery.
One promising avenue is the exploration of microbial genomes, particularly from actinomycetes and other bacteria known to produce complex peptides containing hydroxyglutamic acid. nih.gov Scientists can search for genes encoding enzymes homologous to known hydroxylases, such as those from the clavaminic acid synthase (CAS)-like superfamily of 2-oxoglutarate-dependent dioxygenases, which are known to act on amino acid substrates. nih.gov By identifying and characterizing functionally unknown proteins with sequence similarity to known hydroxylases, novel biocatalysts for L-glutamate hydroxylation may be discovered. nih.gov
Furthermore, investigating organisms from extreme environments (extremophiles) could reveal enzymes with unique properties, such as high stability and novel catalytic activities, that are not found in mesophilic organisms. nih.govnih.gov Metagenomic approaches, which analyze the collective genetic material from environmental samples, could also be employed to find biosynthetic pathways from unculturable microorganisms. The identification of these new enzymes and pathways will not only illuminate the natural production of this compound but also provide new biocatalysts for biotechnological applications.
Table 1: Potential Sources for Novel Hydroxylating Enzymes
| Potential Source | Rationale | Research Approach |
|---|---|---|
| Actinomycetes | Known producers of natural products containing hydroxyglutamic acid. nih.gov | Genome mining for hydroxylase-like gene sequences; heterologous expression and characterization of candidate enzymes. |
| Extremophiles | Unique enzymes adapted to harsh conditions may offer novel catalytic capabilities and stability. nih.govnih.gov | Culturing and genomic analysis of extremophilic microorganisms; functional screening of gene libraries. |
| Marine Organisms | Diverse and often chemically unique environments may harbor novel biosynthetic pathways. | Metagenomic analysis of marine environmental DNA; isolation and characterization of enzymes from marine bacteria and fungi. |
| Plant Endophytes | Symbiotic relationship with plants may lead to the production of unique secondary metabolites. | Isolation of endophytic fungi and bacteria; screening for the production of hydroxylated amino acids. |
Advanced Synthetic Strategies for Complex Derivatives
The chemical synthesis of this compound and its derivatives is crucial for detailed biological studies. nih.gov While several synthetic routes exist, future research will focus on developing more efficient, stereoselective, and versatile methods to create complex analogs for applications such as mapping receptor binding sites or developing new therapeutic agents. nih.gov
Advanced strategies will likely move beyond traditional methods that rely on chiral pool starting materials like serine. nih.gov The development of novel organocatalytic methods presents a promising metal-free alternative for the asymmetric synthesis of β-hydroxy amino acids. nih.govorganic-chemistry.org These methods can offer high enantioselectivity and the ability to generate quaternary stereocenters under mild conditions. nih.govorganic-chemistry.org Furthermore, the design of charge-enhanced organocatalysts could significantly improve reaction rates and efficiency in low-polarity media. umn.edu
Another area of focus will be the synthesis of orthogonally protected derivatives. These compounds are invaluable for solid-phase peptide synthesis, allowing for the incorporation of this compound into complex peptides and natural products. nih.gov Future methodologies will aim to improve the stereocontrolled construction of multiple chiral centers and simplify purification processes, potentially through one-pot reaction sequences that combine several catalytic steps. organic-chemistry.org
Systems Biology Approaches to Map Metabolic Networks
Understanding the metabolic context of this compound is essential to elucidating its biological role. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for mapping the metabolic networks in which this compound participates.
Future research will likely employ metabolomics to quantify the levels of this compound and related metabolites under various physiological conditions or genetic perturbations. nih.govyoutube.com This can help identify metabolic pathways that are influenced by its presence. For instance, in humans, 4-hydroxy-L-glutamic acid is involved in specific metabolic disorders, suggesting that its 3-hydroxy counterpart may also play a role in metabolic homeostasis. hmdb.ca
Flux Balance Analysis (FBA) is another key tool that can be used to simulate metabolic fluxes and predict how the production or degradation of this compound might affect the entire metabolic network of an organism. nih.govwikipedia.orgcreative-proteomics.com By creating genome-scale metabolic models of organisms that produce this compound, researchers can predict essential genes for its biosynthesis and identify potential metabolic engineering targets to enhance its production. nih.gov Integrating these computational models with experimental data will be crucial for building a comprehensive picture of its metabolic significance.
Development of Novel Research Tools and Probes
To investigate the specific functions of this compound in complex biological systems, new research tools and chemical probes are needed. A key area for future development is the creation of high-affinity, selective fluorescent sensors. Drawing inspiration from probes developed for glutamate (B1630785) and other neurotransmitters, researchers can design and synthesize molecules that exhibit a change in fluorescence upon binding to this compound. nih.gov Such probes would enable real-time imaging of its concentration and localization within living cells and tissues, providing insights into its transport and signaling roles. taylorfrancis.com
Genetically encoded fluorescent sensors, which are proteins engineered to change their fluorescence properties in response to a specific ligand, represent another promising direction. nih.gov These sensors can be targeted to specific subcellular compartments, allowing for highly localized measurements of this compound dynamics.
In addition to fluorescent probes, other chemical tools could be developed. For example, photo-crosslinkable derivatives of this compound could be synthesized to identify its binding partners (e.g., receptors, transporters, or enzymes) within the cell. The synthesis of isotopically labeled analogs will also be essential for metabolic tracing studies to follow its fate through various metabolic pathways.
Role of this compound in Understudied Biological Systems
The documented presence of hydroxyglutamic acids in a range of natural products, from plant-derived compounds to bacterial peptides, suggests that its biological roles are diverse and widespread. beilstein-journals.org However, its function in many of these contexts remains largely unknown. A significant future direction will be to investigate the role of this compound in biological systems that have not been extensively studied.
This includes exploring its function in marine microorganisms, extremophilic bacteria, and symbiotic fungi, where unique metabolic adaptations may have led to novel uses for this amino acid. nih.gov For example, in extremophiles, modified amino acids can contribute to protein stability under extreme conditions of temperature, pH, or salinity. nih.gov Research in these areas could uncover new ecological roles, such as in chemical defense, signaling, or metal chelation.
Furthermore, its role as a component of natural products like the antibiotic peptide S-520 and antifungal kutznerides suggests it may be critical for their biological activity. beilstein-journals.org Future studies should focus on synthesizing these natural products and their analogs with and without the hydroxyglutamic acid moiety to determine its contribution to their therapeutic effects.
Theoretical and Computational Chemistry for Mechanistic Insights
Theoretical and computational chemistry offers powerful tools to complement experimental studies by providing atomic-level insights into the behavior of this compound. Future research will increasingly rely on these methods to understand its biosynthesis, interactions with proteins, and chemical properties.
Quantum mechanical (QM) and combined QM/Molecular Mechanics (MM) methods can be used to model the reaction mechanisms of enzymes that catalyze the hydroxylation of L-glutamic acid. nih.govacs.org These calculations can elucidate the transition states of the reaction, explain the stereoselectivity of the enzyme, and guide protein engineering efforts to create novel biocatalysts. nih.gov
Molecular dynamics (MD) simulations will be instrumental in studying the conformational dynamics of this compound and its interactions with biological targets, such as glutamate receptors. nih.govnih.govyoutube.com By simulating the binding process, researchers can understand how the additional hydroxyl group influences binding affinity and specificity, potentially explaining differences in agonist versus antagonist activity at receptor subtypes. nih.govuark.eduescholarship.org These simulations can also aid in the rational design of new derivatives with tailored pharmacological properties.
Green Bioprocesses for Sustainable Production
The industrial production of amino acids is increasingly shifting towards sustainable, fermentation-based processes. bepls.comresearchgate.net A key future direction for this compound research is the development of green bioprocesses for its large-scale, cost-effective production. This involves metabolic engineering of microbial cell factories, such as Corynebacterium glutamicum or Escherichia coli. nih.gov
Researchers can engineer these microbes to overproduce L-glutamate and then introduce a heterologous hydroxylase enzyme to convert it to the desired hydroxylated product. frontiersin.org This strategy can be optimized by redirecting carbon flux towards the precursor L-glutamate and eliminating competing metabolic pathways. nih.gov
Furthermore, the sustainability of the process can be enhanced by engineering strains capable of utilizing low-cost, renewable feedstocks derived from lignocellulosic biomass, such as xylose. ecust.edu.cn The use of enzymatic tandem reactions in one-pot syntheses also represents a green and efficient approach, minimizing waste and simplifying downstream processing. nih.gov The development of robust and efficient biocatalytic systems will be essential for making this compound readily available for research and potential commercial applications. researchgate.net
Q & A
Basic Research Questions
Q. How can (S)-3-hydroxy-L-glutamic acid be identified and quantified in complex biological matrices?
- Methodological Approach : Multivariate statistical techniques, such as Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) and Principal Component Analysis (PCA), are critical for distinguishing this compound in metabolomic datasets. These methods separate sample groups based on metabolite variance, with validation via permutation tests (R2Y > 0.5, Q2 > 0.5). Differential metabolites are screened using VIP > 1, p < 0.05, and fold-change thresholds .
- Example : In Sapindus mukorossi developmental studies, OPLS-DA identified this compound as a key amino acid derivative across growth stages, validated by cross-model consistency and confidence intervals .
Q. What are the standard protocols for synthesizing protected derivatives of this compound?
- Methodological Approach : A multi-step synthetic route includes:
- Enolate formation using LiHMDS and acetylation.
- Stereoselective reduction with NaBH4.
- Protection of hydroxyl groups (e.g., TBDMSCl) and selective deprotection.
- Oxidative cleavage (NaIO4/RuCl3) and methylation (MeI) to yield protected intermediates .
- Application : This methodology enables the preparation of enantiomerically pure intermediates for peptide synthesis or structural studies .
Advanced Research Questions
Q. How is this compound biosynthesized in fungal systems, and what enzymes are involved?
- Methodological Approach : The pathway involves:
- Step 1 : Hydroxylation of L-glutamic acid at C3 by IboH, a nonheme iron/α-ketoglutarate-dependent dioxygenase.
- Step 2 : Two proposed pathways diverge:
- Pathway A : Adenylation (IboA) and N-oxidation (IboF) to form 3-hydroxyglutamine hydroxamic acid.
- Pathway B : Direct cyclization to form the isoxazole ring of ibotenic acid .
- Validation : Gene cluster analysis in Amanita muscaria confirmed IboH's role via RNA-seq and phylogenetic comparisons .
Q. How can radiolabeled analogs of this compound be utilized in receptor binding studies?
- Methodological Approach : Tritium-labeled L-glutamic acid ([³H]-L-glutamate) is used as a proxy for studying uptake, release, and receptor interactions. Key steps include:
- Competitive binding assays with NMDA receptor preparations.
- Kinetic analysis of uptake in transfected HEK293 cells (e.g., EAAT2/3 overexpression models).
- Inhibition studies with antagonists like TFB-TBOA .
Q. What strategies resolve contradictions in metabolite abundance data for this compound across studies?
- Methodological Approach :
- Data Harmonization : Standardize extraction protocols (e.g., quenching methods, solvent systems) to minimize technical variability.
- Cross-Study Validation : Replicate findings using orthogonal techniques (e.g., LC-MS vs. NMR).
- Contextual Analysis : Account for biological variables (e.g., species, tissue type, developmental stage) that influence metabolite levels .
- Example : Discrepancies in Sapindus mukorossi metabolite levels were resolved by stratifying samples into growth-stage cohorts and applying univariate/multivariate filters .
Q. How does this compound interact with neurological pathways, and what experimental models are suitable for studying its effects?
- Methodological Approach :
- In Vitro Models : Primary neuronal cultures treated with synthetic this compound to assess NMDA receptor agonism (via calcium imaging).
- In Silico Docking : Molecular dynamics simulations to predict binding affinity to glutamate receptor subtypes.
- Toxicology Studies : Dose-response assays in Amanita muscaria extracts to correlate neurotoxicity with metabolite concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
